molecular formula C13H16N2O B1603801 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one CAS No. 6029-37-4

8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one

Cat. No.: B1603801
CAS No.: 6029-37-4
M. Wt: 216.28 g/mol
InChI Key: KPHBHBGNCYQPPL-UHFFFAOYSA-N
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Description

8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Mechanism of Action

Imidazoles have been found to have a wide range of biological activities. They can act on various targets in the body, including enzymes and receptors, and can influence a variety of biochemical pathways . The exact mode of action would depend on the specific targets and pathways involved.

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of a compound, which is the amount of the compound that is able to reach its target site in the body. The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and individual patient factors .

The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of a suitable aldehyde, amine, and isocyanide under mild conditions to form the imidazo[1,2-a]pyridine core . Another approach includes the cyclization of N-alkylated 2-aminopyridines with α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group and the hexahydro ring system enhances its potential as a versatile scaffold in drug development and organic synthesis .

Properties

IUPAC Name

8a-phenyl-1,2,3,6,7,8-hexahydroimidazo[1,2-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-7-4-8-13(14-9-10-15(12)13)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHBHBGNCYQPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCNC2(C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613080
Record name 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6029-37-4
Record name 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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